molecular formula C16H17NOS B13021150 Phenyl(2-(thiophen-2-yl)piperidin-1-yl)methanone

Phenyl(2-(thiophen-2-yl)piperidin-1-yl)methanone

Cat. No.: B13021150
M. Wt: 271.4 g/mol
InChI Key: CWZSPBCBIYAAJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phenyl(2-(thiophen-2-yl)piperidin-1-yl)methanone is a heterocyclic compound that contains a piperidine ring, a thiophene ring, and a phenyl group

Preparation Methods

The synthesis of Phenyl(2-(thiophen-2-yl)piperidin-1-yl)methanone typically involves the reaction of a piperidine derivative with a thiophene derivative under specific conditions. One common method involves the use of a Friedel-Crafts acylation reaction, where the piperidine derivative is reacted with a thiophene derivative in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions and typically requires a solvent such as dichloromethane .

Chemical Reactions Analysis

Phenyl(2-(thiophen-2-yl)piperidin-1-yl)methanone can undergo various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of Phenyl(2-(thiophen-2-yl)piperidin-1-yl)methanone involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but studies suggest that it may interact with proteins involved in inflammation, pain, and cancer cell proliferation .

Comparison with Similar Compounds

Phenyl(2-(thiophen-2-yl)piperidin-1-yl)methanone can be compared to other similar compounds, such as:

Properties

Molecular Formula

C16H17NOS

Molecular Weight

271.4 g/mol

IUPAC Name

phenyl-(2-thiophen-2-ylpiperidin-1-yl)methanone

InChI

InChI=1S/C16H17NOS/c18-16(13-7-2-1-3-8-13)17-11-5-4-9-14(17)15-10-6-12-19-15/h1-3,6-8,10,12,14H,4-5,9,11H2

InChI Key

CWZSPBCBIYAAJH-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C(C1)C2=CC=CS2)C(=O)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.